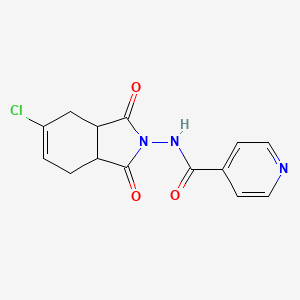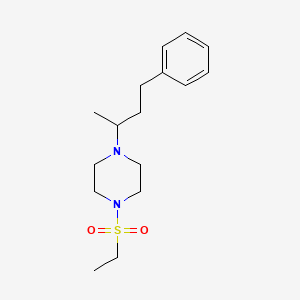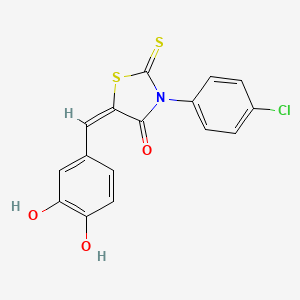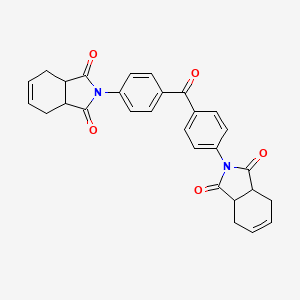![molecular formula C20H29N3O7S B3947465 N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3947465.png)
N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate
説明
N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate, also known as CPA, is a chemical compound with potential biomedical applications. CPA is a sulfonamide derivative and is used in the research of various diseases, including cancer and inflammation.
科学的研究の応用
N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has been extensively studied for its potential biomedical applications. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has been used in the research of various diseases, including prostate cancer, breast cancer, and multiple sclerosis. It has also been studied for its potential use in the treatment of Alzheimer's disease.
作用機序
The mechanism of action of N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinases. These enzymes play a role in various disease processes, including cancer and inflammation. By inhibiting these enzymes, this compound may have therapeutic potential in the treatment of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It also has anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. This compound has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of using N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate in lab experiments is its low toxicity profile. This makes it a safer alternative to other chemicals that may be more harmful. Additionally, this compound has been shown to have a high degree of selectivity, meaning that it targets specific enzymes and cells. This makes it a valuable tool in research. However, one of the limitations of using this compound is its complex synthesis method. This may make it difficult for researchers without specialized expertise or equipment to use in their experiments.
将来の方向性
There are several future directions for the research of N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of beta-amyloid, which is a protein that is involved in the development of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases, such as cancer and inflammation. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound, which may make it more accessible to researchers.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential biomedical applications. It has been extensively studied for its anti-inflammatory and anti-cancer properties and has shown promise in the treatment of various diseases. While there are limitations to its use in lab experiments, this compound is a valuable tool for researchers and has several future directions for further research.
特性
IUPAC Name |
N-[4-(4-cyclohexylpiperazin-1-yl)sulfonylphenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S.C2H2O4/c1-15(22)19-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)17-5-3-2-4-6-17;3-1(4)2(5)6/h7-10,17H,2-6,11-14H2,1H3,(H,19,22);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGPMHOPTGANAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947383.png)
![1-(2,3-dichlorophenyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3947387.png)
![N-[4-(aminosulfonyl)benzyl]-3-(3,5-dimethylphenyl)propanamide](/img/structure/B3947390.png)


![N-[2-(6-methyl-2-pyridinyl)ethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B3947410.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3947418.png)

![[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3947438.png)
![4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3947450.png)
![ethyl 1-{3-[(2-methoxy-5-nitrophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947452.png)

![1-(benzylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3947477.png)
